molecular formula C21H14Cl2N2O2 B11551030 2,4-dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11551030
M. Wt: 397.2 g/mol
InChI Key: QTQILHRYJZWSCK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a benzoxazole ring, and a phenol group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the dichloro groups and the phenol group. Common reagents used in these reactions include chlorinating agents, phenolic compounds, and benzoxazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the dichloro groups or modify the benzoxazole ring.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
  • 2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
  • 2,4-Dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol

Comparison: Compared to these similar compounds, 2,4-dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzoxazole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

2,4-dichloro-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-4-2-3-5-16(12)21-25-18-10-15(6-7-19(18)27-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3

InChI Key

QTQILHRYJZWSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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